molecular formula C17H21N5OS B11572168 N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide

N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B11572168
M. Wt: 343.4 g/mol
InChI Key: OYMWQQAOBVKLHM-UHFFFAOYSA-N
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Description

N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring fused with a thiadiazole ring, making it a significant subject of study in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its fused triazole-thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H21N5OS/c1-6-13-19-20-16-22(13)21-14(24-16)11-8-7-10(2)12(9-11)18-15(23)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,23)

InChI Key

OYMWQQAOBVKLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C(C)(C)C

Origin of Product

United States

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